Diflufenican

説明

特性

IUPAC Name |

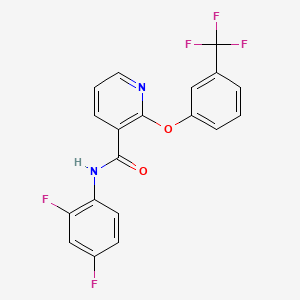

N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEHFWKAOXOVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041494 | |

| Record name | Diflufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83164-33-4 | |

| Record name | Diflufenican | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflufenican [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflufenican | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUFENICAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure and Synthesis of Diflufenican

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenican is a selective herbicide belonging to the pyridinecarboxamide class of chemicals. It is widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of broadleaf weeds in cereal crops. Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process for photosynthesis and protection against photooxidative damage in plants. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its primary synthesis pathways. The document includes structured data on chemical properties, detailed experimental protocols for key synthetic steps, and visualizations of the synthesis routes to facilitate a deeper understanding for researchers and professionals in the field of agrochemical development.

Chemical Structure and Properties

This compound is chemically known as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[1][2][3][4] Its structure is characterized by a central pyridine ring substituted with a carboxamide group, which in turn is linked to a 2,4-difluorophenyl group. At the 2-position of the pyridine ring, there is a phenoxy group further substituted with a trifluoromethyl group at the meta-position.

| Identifier | Value |

| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide[1][2][3][4] |

| CAS Number | 83164-33-4[1][3][4] |

| Molecular Formula | C₁₉H₁₁F₅N₂O₂[1][3][4] |

| Molecular Weight | 394.30 g/mol [1][3] |

| Appearance | White to off-white crystalline powder[5] |

| Melting Point | 159-163 °C[5] |

| Solubility | Insoluble in water; soluble in organic solvents such as acetone, ethanol, and ethylene glycol.[4] |

Synthesis Pathways of this compound

The synthesis of this compound can be achieved through several routes, primarily revolving around the formation of the ether and amide linkages to the central pyridine core. Two principal pathways have been established, both commencing with 2-chloronicotinic acid as the starting material.

Synthesis Route 1: Ether Formation Followed by Amidation

This pathway involves the initial formation of the ether linkage between the pyridine ring and the trifluoromethylphenoxy group, followed by the creation of the amide bond.

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

This step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation, where 2-chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in the presence of a base and a copper catalyst.

Step 2: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride

The carboxylic acid group of the intermediate is then converted to a more reactive acyl chloride by treatment with a chlorinating agent, typically thionyl chloride.

Step 3: Synthesis of this compound

The final step is the amidation reaction between the synthesized acyl chloride and 2,4-difluoroaniline to yield this compound.

Synthesis Route 2: Amidation Followed by Ether Formation

This alternative route, often favored for industrial-scale production, prioritizes the formation of the amide bond before the ether linkage.

Step 1: Synthesis of 2-Chloronicotinoyl chloride

Similar to Route 1, the synthesis begins with the conversion of 2-chloronicotinic acid to its acyl chloride derivative using a chlorinating agent like thionyl chloride.

Step 2: Synthesis of N-(2,4-difluorophenyl)-2-chloronicotinamide

The resulting 2-chloronicotinoyl chloride is then reacted with 2,4-difluoroaniline to form the amide intermediate.

Step 3: Synthesis of this compound

The final step involves an Ullmann condensation reaction between the amide intermediate and 3-(trifluoromethyl)phenol to form the ether linkage, yielding this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, along with relevant quantitative and spectroscopic data.

Synthesis of 2-Chloronicotinoyl Chloride

Experimental Protocol: To 10.24 g (0.065 mol) of 2-chloronicotinic acid, 20 mL of 1,2-dichloroethane and 9.5 mL of thionyl chloride are added. The mixture is refluxed for 1 hour. After the reaction is complete, the mixture is concentrated under reduced pressure to yield 2-chloronicotinoyl chloride as an orange-colored oil, which solidifies upon standing at room temperature.[1]

| Parameter | Value |

| Reactants | 2-Chloronicotinic Acid, Thionyl Chloride |

| Solvent | 1,2-Dichloroethane |

| Reaction Time | 1 hour |

| Temperature | Reflux |

| Product | 2-Chloronicotinoyl chloride |

| Yield | Not explicitly stated, but implied to be high. |

Spectroscopic Data for 2-Chloronicotinoyl Chloride:

-

¹H NMR (DMSO-d6, 400 MHz): δ 8.58 (dd, J = 4.8, 1.9 Hz, 1H), 8.25 (dd, J = 7.7, 1.9 Hz, 1H), 7.57 (dd, J = 7.7, 4.8 Hz, 1H).[6]

-

MS (EI): m/z 175 (M+), 140, 112.

Synthesis of N-(2,4-difluorophenyl)-2-chloronicotinamide

Experimental Protocol: A solution of 2-chloronicotinoyl chloride in 1,2-dichloroethane is cooled to 5-20 °C. 2,4-difluoroaniline is slowly added, followed by the slow addition of an alkaline solution (e.g., NaOH or NaHCO₃) until the pH reaches 8-9. The reaction is continued at room temperature for 3-5 hours. Water is then added to dissolve any inorganic salts, and the solid product is collected by filtration and dried under vacuum.

| Parameter | Value |

| Reactants | 2-Chloronicotinoyl chloride, 2,4-Difluoroaniline |

| Solvent | 1,2-Dichloroethane |

| Reaction Time | 3-5 hours |

| Temperature | 5-20 °C initially, then room temperature |

| pH | 8-9 |

| Product | N-(2,4-difluorophenyl)-2-chloronicotinamide |

| Yield | Not explicitly stated. |

Spectroscopic Data for N-(2,4-difluorophenyl)-2-chloronicotinamide:

-

¹H NMR (DMSO-d6, 300 MHz): δ 10.16 (s, 1H), 8.50 (dd, J = 4.8, 2.0 Hz, 1H), 8.15 (dd, J = 7.6, 2.0 Hz, 1H), 7.65 (m, 1H), 7.55 (dd, J = 7.6, 4.8 Hz, 1H), 7.37 (m, 1H), 7.14 (m, 1H).[2]

-

MS (EI): m/z 268 (M+), 233, 129.

Synthesis of this compound via Amidation of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

Experimental Protocol: In a 50 mL round-bottom flask, 2,4-difluoroaniline (65.0 mg, 0.5 mmol), 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (170.0 mg, 0.6 mmol), and 10 mL of anhydrous dichloromethane (DCM) are combined. To this mixture, under an ice bath, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 124.5 mg, 0.65 mmol) and 4-dimethylaminopyridine (DMAP, 1.2 mg, 0.01 mmol) are added. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC. Saturated sodium bicarbonate solution (5 mL) is added to quench the reaction. The product is extracted with DCM (3 x 10 mL), and the combined organic layers are washed with water (3 x 10 mL) and saturated sodium chloride solution (3 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (petroleum ether:ethyl acetate, 8:1) to afford this compound as a white solid.[7]

| Parameter | Value |

| Reactants | 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid, 2,4-Difluoroaniline, EDCI·HCl, DMAP |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | Monitored by TLC |

| Temperature | Ice bath initially, then room temperature |

| Product | This compound |

| Yield | 88%[7] |

Spectroscopic Data for this compound:

-

¹H NMR: Data can be found on commercial supplier websites such as TargetMol, but specific shifts and coupling constants are not detailed in the provided search results.[8]

-

¹³C NMR: A spectrum is available on PubChem, but detailed peak assignments are not provided in the search results.[1]

-

MS (EI): m/z 394 (M+), 266, 246, 218.[1]

-

IR (KBr, cm⁻¹): Characteristic peaks would include N-H stretching (around 3300-3500), C=O stretching (around 1650-1680), C-O-C stretching (around 1200-1250), and C-F stretching (around 1100-1300). Specific data is not available in the provided search results.

Conclusion

This technical guide has outlined the key chemical characteristics and synthetic methodologies for the herbicide this compound. The two primary synthesis routes, both originating from 2-chloronicotinic acid, offer flexibility in production, with the amidation-first approach being noted for its industrial applicability. The provided experimental protocols and data serve as a valuable resource for chemists involved in the synthesis and development of agrochemicals. Further research could focus on the optimization of reaction conditions to improve yields and reduce environmental impact, as well as the exploration of novel synthetic pathways. The detailed structural and synthetic knowledge presented herein is fundamental for the continued development and responsible use of this important agricultural tool.

References

- 1. This compound | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound (Ref: AE 088657) [sitem.herts.ac.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR spectrum [chemicalbook.com]

- 7. 2-chloro-N-(2,4-difluorophenyl)nicotinamide | C12H7ClF2N2O | CID 736735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | TargetMol [targetmol.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diflufenican

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in a variety of crops.[1][2] Its efficacy is rooted in its specific mode of action, which involves the inhibition of carotenoid biosynthesis.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment. The information is presented to facilitate a deeper understanding of its behavior and to aid in the design and execution of further research.

Chemical Identity

This compound is chemically identified as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[4][6][7] It is a member of the pyridinecarboxamide class of compounds.[6][8]

| Identifier | Value |

| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide[4][6][7] |

| CAS Number | 83164-33-4[4][6][7] |

| Molecular Formula | C₁₉H₁₁F₅N₂O₂[4][6][7] |

| Molecular Weight | 394.29 g/mol [8] |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F[4] |

| InChI Key | WYEHFWKAOXOVJD-UHFFFAOYSA-N[4][7] |

Physical and Chemical Properties

The physical and chemical properties of this compound are critical to understanding its environmental fate and behavior. These properties influence its solubility, mobility, and persistence in various environmental compartments.

Summary of Physical and Chemical Properties

| Property | Value | Temperature (°C) | Method/Reference |

| Physical State | White to off-white crystalline solid/powder[9] | Ambient | [9] |

| Melting Point | 159.5 - 163 °C | N/A | [9] |

| Boiling Point | Decomposes before boiling; ~376 °C (predicted) | N/A | [4] |

| Water Solubility | <0.05 mg/L | 25 | |

| Vapor Pressure | 4.25 x 10⁻³ mPa | 25 | Gas Saturation Method |

| Octanol-Water Partition Coefficient (log Kow) | 4.2 | 20 | |

| Density | 1.54 g/cm³ | N/A | |

| Dissociation Constant (pKa) | Not available (non-ionizable) | N/A | |

| Henry's Law Constant | 1.18 x 10⁻² Pa·m³/mol (calculated) | 20 |

Solubility in Organic Solvents

This compound exhibits varying degrees of solubility in different organic solvents.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Acetone | 72.2 | 20 |

| Ethyl Acetate | 65.3 | 20 |

| Dichloromethane | 114.0 | 20 |

| Methanol | 4.7 | 20 |

| n-Heptane | 0.75 | 20 |

| Toluene | 35.7 | 20 |

| n-Octanol | 1.9 | 20 |

| (Data sourced from Guidechem) |

Stability

This compound is stable in air up to its melting point. It is also stable in aqueous solutions at pH 5, 7, and 9 at 22°C, indicating resistance to hydrolysis under typical environmental conditions. It also demonstrates good photostability.

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its ability to inhibit the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in plants.[1] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, this compound leaves the plant susceptible to photobleaching, which leads to the characteristic whitening of treated weeds, followed by necrosis and death.[4]

References

- 1. Exploring the Efficacy of this compound Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]

- 2. sipcam-oxon.com [sipcam-oxon.com]

- 3. This compound Herbicide Label Bayer Mcpa this compound Manufacturer [hbjrain.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. This compound | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to the Mode of Action of Diflufenican as a Phytoene Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflufenican is a selective pyridinecarboxamide herbicide that effectively controls a broad spectrum of annual broadleaf weeds.[1] Its primary mode of action is the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[2][3] This inhibition leads to the accumulation of the colorless precursor phytoene and a subsequent deficiency in protective carotenoids. Without carotenoids to quench excess light energy, chlorophyll is rapidly destroyed through photooxidation, resulting in the characteristic bleaching of plant tissues and eventual plant death.[1][2][4] This document provides a detailed technical overview of the biochemical mechanism of this compound, its impact on plant physiology, and the experimental methodologies used to characterize its mode of action.

The Carotenoid Biosynthesis Pathway and the Role of Phytoene Desaturase

Carotenoids are essential pigments in plants, playing vital roles in photosynthesis and photoprotection.[2][3] They are synthesized within plastids via the methylerythritol 4-phosphate (MEP) pathway. Phytoene desaturase (PDS) is a key enzyme in this pathway, responsible for the desaturation of phytoene into ζ-carotene. This process involves the introduction of double bonds, which is crucial for the carotenoids' ability to absorb light and neutralize reactive oxygen species.[5]

Quantitative Data on this compound Activity

The efficacy of this compound as a PDS inhibitor can be quantified through various experimental measurements. These include determining the concentration required for 50% inhibition of the enzyme (IC50), measuring the accumulation of phytoene, and assessing the impact on pigment content and weed control at different doses.

| Parameter | Species/System | Value | Reference |

| PDS Inhibition (IC50) | In vitro assay | 4.93 nM | [6] |

| Phytoene Accumulation | Carrot (Daucus carota) cell culture (10 µM this compound for 7 days) | 493-fold increase | [7][8] |

| Weed Control (ED95) | Multiple Herbicide-Resistant Waterhemp (Amaranthus tuberculatus) | 417 g ai ha⁻¹ (at 2 weeks after application) | [9] |

| Weed Control (ED95) | Multiple Herbicide-Resistant Waterhemp (Amaranthus tuberculatus) | 314 g ai ha⁻¹ (at 4 weeks after application) | [9] |

| Biomass Reduction (ED95) | Multiple Herbicide-Resistant Waterhemp (Amaranthus tuberculatus) | 310 g ai ha⁻¹ | [9] |

Experimental Protocols

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the PDS enzyme.

1. Enzyme Preparation:

-

The gene encoding PDS from a plant or cyanobacterium is expressed in Escherichia coli.

-

The recombinant PDS enzyme is then isolated and purified from the E. coli cell lysate.

2. Substrate Preparation:

-

Phytoene, the substrate for PDS, is typically produced using an engineered strain of E. coli that accumulates it.

-

The phytoene is extracted and purified.

3. Inhibition Assay:

-

The purified PDS enzyme is incubated with phytoene in a reaction buffer.

-

Various concentrations of this compound (or other inhibitors) are added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at an optimal temperature.

4. Product Quantification:

-

The reaction is stopped, and the carotenoids are extracted.

-

The products of the reaction (phytofluene and ζ-carotene) are quantified using High-Performance Liquid Chromatography (HPLC). [10] - The IC50 value is calculated by plotting the percentage of PDS inhibition against the logarithm of the this compound concentration.

dot

Quantification of Phytoene and Carotenoids in Plant Tissues by HPLC

This method is used to measure the in vivo effects of this compound on the carotenoid profile of plants.

1. Sample Preparation:

-

Plant tissue (e.g., leaves) is harvested from control and this compound-treated plants.

-

The tissue is immediately frozen in liquid nitrogen and lyophilized or used fresh.

2. Extraction:

-

The tissue is ground to a fine powder.

-

Carotenoids are extracted using a suitable organic solvent mixture (e.g., methanol, methyl-tert-butyl ether, and water). [11][12] 3. Saponification (Optional):

-

To remove chlorophyll, the extract can be saponified with potassium hydroxide.

4. HPLC Analysis:

-

The extracted carotenoids are separated and quantified using a reverse-phase HPLC system equipped with a C30 column. [11][12] - A gradient elution with solvents such as methanol, methyl-tert-butyl ether, and water is commonly employed. [11][12] - Carotenoids are detected using a photodiode array (PDA) detector at their specific absorption maxima (e.g., ~286 nm for phytoene).

5. Data Analysis:

-

The concentration of each carotenoid is determined by comparing the peak area to that of a known standard.

-

The fold-increase in phytoene and the reduction in other carotenoids in treated versus control plants are calculated.

Conclusion

This compound's mode of action as a potent inhibitor of phytoene desaturase is a well-characterized and effective mechanism for weed control. By disrupting the carotenoid biosynthesis pathway, it triggers a cascade of events leading to the photooxidative destruction of chlorophyll and, ultimately, plant death. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and scientists working to understand and develop herbicides that target this critical plant pathway. The high specificity of PDS inhibitors for an enzyme not present in animals contributes to their favorable environmental profile. [13]Further research into the structure-activity relationships of PDS inhibitors and the mechanisms of resistance will continue to be important areas of study in the development of sustainable weed management strategies.

References

- 1. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on total carotenoid and phytoene production in carrot suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biologically effective dose of this compound applied preemergence for the control of multiple herbicide–resistant waterhemp in corn | Weed Technology | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Diflufenican: A Technical Guide to its Discovery, Development, and Herbicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide renowned for its efficacy against a broad spectrum of broadleaf weeds, particularly in cereal crops.[1][2] Since its discovery, it has become a significant tool in integrated weed management programs. This technical guide provides an in-depth overview of the discovery, developmental history, chemical synthesis, mode of action, and toxicological profile of this compound, presenting key data in a structured format for scientific and research applications.

Discovery and Developmental History

This compound was discovered in 1979 and subsequently trialled in England and France between 1981 and 1983.[1][2] It was developed and patented by Bayer in 1982.[3] The herbicide has been marketed since the mid-1980s and is used extensively in Europe and Australia for weed control in crops like winter cereals and lentils.[1][2] More recently, in February 2024, this compound was registered for use in North America by Canada's Pest Management Regulatory Agency (PMRA), with a U.S. Environmental Protection Agency (EPA) registration pending for its use in corn and soybean crops under the brand name Convintro™.[1][4][5]

A timeline of the key developmental milestones of this compound is illustrated below.

Chemical Synthesis

The synthesis of this compound can be achieved through several routes. A common industrial method involves a two-step process, which is advantageous due to its simplicity and high yield.

Synthesis Route:

One prominent synthesis pathway begins with the condensation of 2-chloronicotinic acid with meta-trifluoromethylphenol. This is followed by a reaction with 2,4-difluoroaniline to yield the final product, this compound.

Experimental Protocol: Laboratory Synthesis

A laboratory-scale synthesis has been described as follows:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2,4-difluoroaniline (65.0 mg, 0.5 mmol) and 2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg, 0.6 mmol) in 10 mL of anhydrous dichloromethane (DCM).[6]

-

Coupling Agent Addition: Cool the mixture in an ice bath and add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 124.5 mg, 0.65 mmol).[6]

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 1.2 mg, 0.01 mmol) to the reaction mixture.[6]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Quenching: Once the reaction is complete, quench it by adding 5 mL of saturated sodium bicarbonate (NaHCO3) solution.[6]

-

Extraction: Extract the aqueous layer three times with 10 mL of DCM.[6]

-

Washing: Wash the combined organic layers three times with 10 mL of water and then three times with 10 mL of saturated sodium chloride solution.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure.[6]

-

Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to obtain this compound as a white solid.[6] This protocol reportedly yields approximately 173 mg (88% yield) of this compound.[6]

Physicochemical Properties

This compound is a white, crystalline solid with the chemical formula C₁₉H₁₁F₅N₂O₂.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molar Mass | 394.301 g·mol⁻¹ |

| Melting Point | 159.5-162.5 °C |

| Boiling Point | 376 °C |

| Density | 1.438 g/cm³ |

| Vapor Pressure | 4.25 x 10⁻³ mPa (at 25 °C) |

| Water Solubility | <0.05 mg/L (at 25 °C) |

| Solubility in Organic Solvents | Acetone: 72.2 g/L, Dichloromethane: 114.0 g/L, Toluene: 35.7 g/L |

| Log Kow (Octanol-Water Partition Coefficient) | 4.2 |

Mode of Action

This compound is classified as a WSSA Group 12 (HRAC Group F1) herbicide.[1] Its primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), which is a key component in the carotenoid biosynthesis pathway in plants.[2][8]

Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting PDS, this compound prevents the conversion of phytoene to colored carotenoids.[8] This leads to an accumulation of phytoene and a depletion of carotenoids, which in turn results in the degradation of chlorophyll. The loss of these protective pigments leaves the plant susceptible to damage from sunlight, causing characteristic bleaching or whitening of the leaves, followed by necrosis and eventual plant death.[1] Symptoms typically appear 3-4 days after application.[1]

Experimental Protocol: Phytoene Desaturase Inhibition Assay

A common method to study the effect of PDS inhibitors involves quantifying the accumulation of phytoene in treated plant tissues.

-

Plant Material: Leaf cuttings from etiolated barley are often used.

-

Incubation: The leaf cuttings are incubated in a solution containing a known concentration of the PDS inhibitor (e.g., this compound).

-

Phytoene Accumulation: The inhibition of PDS leads to the accumulation of its substrate, phytoene.

-

Extraction and Quantification: The phytoene is then extracted from the plant tissue and quantified, typically using high-performance liquid chromatography (HPLC). The level of phytoene accumulation is directly correlated to the inhibitory activity of the compound on PDS.

Efficacy and Application

This compound is effective for both pre-emergence and early post-emergence control of a wide range of broadleaf weeds.[2] It is primarily absorbed by the shoots of germinating seedlings and has limited translocation within the plant.[9] The herbicide exhibits residual activity in the soil, which can last for up to eight weeks.[1] Typical application rates range from 125 to 250 g/ha.[1]

Table of Efficacy for Selected Weed Species:

| Weed Species | Common Name | Efficacy | Application Rate (g a.i./ha) |

| Amaranthus tuberculatus | Waterhemp | 96% reduction in density | Not specified |

| Lolium rigidum | Rigid Ryegrass | 98-100% control (in mixture) | 240 (in mixture) |

| Digitaria horizontalis | Crabgrass | Acceptable to Perfect | 160-300 (in mixture) |

| Urochloa lata | Broadleaf signalgrass | Acceptable to Perfect | 160-200 (in mixture) |

| Amaranthus palmeri | Palmer Amaranth | >90% control (in mixture) | 1X Rate (in mixture) |

| Sida spinosa | Prickly Sida | >90% control (in mixture) | 1X Rate (in mixture) |

| Abutilon theophrasti | Velvetleaf | ≤3% control (alone) | 75-150 |

| Chenopodium album | Common Lambsquarters | ≤20% control (alone) | 75-150 |

Data compiled from[2][3][10][11]. Efficacy can vary based on environmental conditions and application timing.

Toxicology Profile

This compound generally exhibits low toxicity to mammals. The Australian Acceptable Daily Intake (ADI) for humans is set at 0.2 mg/kg/day, based on a No-Observed-Effect-Level (NOEL) of 16.3 mg/kg/day.[12] It is not considered to be mutagenic.

Summary of Toxicological Data:

| Organism | Test | Result |

| Rat | Acute Oral LD₅₀ | >5000 mg/kg |

| Rat | Acute Dermal LD₅₀ | >1000 mg/kg |

| Rat | Inhalation LC₅₀ | 2.34 mg/L |

| Dog | 90-day NOEL | 1000 mg/kg/day |

| Mallard Duck | LD₅₀ | >4000 mg/kg |

| Bobwhite Quail | LD₅₀ | >2150 mg/kg |

| Rainbow Trout | 96-hour LC₅₀ | 56-100 mg/L |

| Daphnia magna | 48-hour EC₅₀ | 90 mg/L |

| Green Algae | 72-hour EC₅₀ | 0.25 mg/L |

| Honeybee | Contact LD₅₀ | >100 µ g/bee |

| Earthworm | 14-day LD₅₀ | >1000 mg/kg soil |

Data sourced from[1].

Environmental Fate and Metabolism

This compound has high persistence but low mobility in soil.[1] Its half-life in soil is estimated to be between 15 and 30 weeks.[1] In tolerant cereal crops, this compound is rapidly metabolized to carbon dioxide via nicotinamide and nicotinic acid, leaving no detectable residue after 200-250 days.[1] In soil, it also degrades to CO₂.[1] The primary soil metabolites are 2-(3-trifluoromethylphenoxy) nicotinamide and 2-(3-trifluoromethylphenoxy) nicotinic acid.[6][7]

Conclusion

This compound remains a valuable herbicide due to its effective control of broadleaf weeds and its unique mode of action, which is beneficial for managing herbicide resistance. Its developmental history, from its discovery in the late 1970s to its recent introduction into the North American market, highlights its enduring importance in agriculture. The data presented in this guide on its synthesis, physicochemical properties, mode of action, efficacy, and toxicology provide a comprehensive resource for researchers and professionals in the field of crop protection and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. benchchem.com [benchchem.com]

- 4. epa.gov [epa.gov]

- 5. Registration Decision RD2024-01, this compound, SC500, SC600, and SC617 - Canada.ca [canada.ca]

- 6. Effect of Three Commercial Formulations Containing Effective Microorganisms (EM) on this compound and Flurochloridone Degradation in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (Ref: AE 088657) [sitem.herts.ac.uk]

- 8. frg.org.ua [frg.org.ua]

- 9. researchgate.net [researchgate.net]

- 10. EPA Proposes Registration of New Herbicide this compound for U.S. Corn and Soybean Farmers [global-agriculture.com]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. forskning.ruc.dk [forskning.ruc.dk]

Diflufenican: A Comprehensive Toxicological Profile and Environmental Fate Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in a variety of agricultural settings.[1] Its mode of action involves the inhibition of carotenoid biosynthesis, a vital process for photosynthesis and photoprotection in plants.[1][2] This technical guide provides an in-depth analysis of the toxicological profile and environmental fate of this compound, designed to inform researchers, scientists, and professionals in drug development and environmental science. The following sections detail its effects on various organisms and its behavior in the environment, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Toxicological Profile

The toxicological profile of this compound has been established through a series of standardized tests on various organisms. These studies are crucial for determining the potential hazards to non-target species and for establishing safe exposure levels.

Mammalian Toxicity

This compound exhibits low acute toxicity to mammals.[2] Chronic exposure studies have identified the liver and body weight as the primary targets of toxicity. The Acceptable Daily Intake (ADI) for humans has been established based on the No-Observed-Adverse-Effect Level (NOAEL) from long-term animal studies.[2][3]

Table 1: Mammalian Toxicity of this compound

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | >5000 mg/kg bw[2] | OECD 401 |

| Acute Dermal LD50 | Rat | >2000 mg/kg bw | OECD 402 |

| Acute Inhalation LC50 | Rat | >1.43 mg/L (4h)[4] | OECD 403 |

| 90-day Oral Toxicity NOAEL | Rat | 18.5 mg/kg bw/day[5] | OECD 408 |

| 90-day Oral Toxicity NOAEL | Dog | 1000 mg/kg bw/day[2] | OECD 409 |

| Two-generationReproductive Toxicity NOAEL (Parental) | Rat | 37 mg/kg bw/day[6] | OECD 416 |

| Two-generationReproductive Toxicity NOAEL (Offspring) | Rat | 41.9 mg/kg bw/day[7] | OECD 416 |

| Developmental Toxicity NOAEL (Maternal) | Rat | 50 mg/kg bw/day[7] | OECD 414 |

| Developmental Toxicity NOAEL (Developmental) | Rat | 500 mg/kg bw/day[7] | OECD 414 |

| Developmental Toxicity NOAEL (Maternal & Developmental) | Rabbit | 350 mg/kg bw/day[7] | OECD 414 |

| Acceptable Daily Intake (ADI) | Human | 0.2 mg/kg bw/day[2][3] | - |

Ecotoxicity

This compound poses a risk to certain aquatic organisms, particularly algae.[8] Its toxicity to birds, bees, and earthworms is considered to be low.

Table 2: Ecotoxicity of this compound

| Endpoint | Species | Value | Reference |

| Acute LC50 (96h) | Rainbow Trout (Oncorhynchus mykiss) | 56-100 mg/L[2] | OECD 203 |

| Acute LC50 (96h) | Carp (Cyprinus carpio) | 105 mg/L[2] | OECD 203 |

| Acute Immobilisation EC50 (48h) | Daphnia magna | >100 mg/L | OECD 202 |

| Growth Inhibition EC50 (72h) | Algae (Pseudokirchneriella subcapitata) | 0.015 mg/L | OECD 201 |

| Acute Oral LD50 | Bobwhite Quail (Colinus virginianus) | >2150 mg/kg bw[2][8] | OECD 223 |

| Acute Oral LD50 | Mallard Duck (Anas platyrhynchos) | >4000 mg/kg bw[2] | OECD 223 |

| Acute Contact LD50 (48h) | Honeybee (Apis mellifera) | >100 µ g/bee | OECD 214 |

| Acute Toxicity LC50 (14d) | Earthworm (Eisenia fetida) | >1000 mg/kg soil | OECD 207 |

Environmental Fate

The environmental fate of a herbicide determines its persistence, mobility, and potential for contaminating non-target areas such as groundwater and surface water.

Degradation and Metabolism

This compound is persistent in soil, with its degradation primarily occurring through microbial activity.[1][2] The major metabolites formed in aerobic soil are 2-(3-trifluoromethylphenoxy)nicotinic acid (DFF-acid or AE B107137) and 2-(3-trifluoromethylphenoxy)nicotinamide (DFF-amide or AE 0542291).[9][10] Ultimately, the molecule is mineralized to carbon dioxide.[9]

Table 3: Environmental Fate Parameters of this compound

| Parameter | Value | Conditions | Reference |

| Soil Aerobic Metabolism DT50 | 15 to 30 weeks[2] | Laboratory, 20°C | FOCUS |

| Soil Photolysis DT50 | Stable | Laboratory | OECD 301 |

| Hydrolysis DT50 | Stable at pH 5, 7, 9 | Laboratory | OECD 111 |

| Organic Carbon Partition Coefficient (Koc) | 3417 mL/g[11] | Laboratory | OECD 106 |

| Bioconcentration Factor (BCF) | 1276 L/kg | - | - |

Mobility and Bioaccumulation

With a high Koc value, this compound has low mobility in soil and is not expected to leach into groundwater.[8] It has a moderate potential for bioaccumulation in aquatic organisms, as indicated by its BCF value.

Experimental Protocols

The toxicological and environmental fate data presented in this guide are based on internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - OECD 401/420/423/425

-

Test Organism: Typically Wistar or Sprague-Dawley rats.

-

Methodology: A single dose of this compound is administered orally to a group of fasted animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12] Several dosing methods exist, including the traditional LD50 test (OECD 401, now largely replaced), the Fixed-Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425), all designed to reduce the number of animals used.

-

Endpoint: The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the tested population.

90-Day Oral Toxicity - OECD 408

-

Test Organism: Typically Wistar or Sprague-Dawley rats.

-

Methodology: this compound is administered daily in the diet or by gavage to groups of animals for 90 days.[13] A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[14][15] At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis, and a full necropsy and histopathological examination of organs are performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Fish, Acute Toxicity Test - OECD 203

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other recommended fish species.[16]

-

Methodology: Fish are exposed to a range of concentrations of this compound in water for 96 hours in a static or semi-static system.[17][18] Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[17]

-

Endpoint: The LC50 value, which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[16]

Daphnia sp., Acute Immobilisation Test - OECD 202

-

Test Organism: Daphnia magna neonates (<24 hours old).[19]

-

Methodology: Daphnids are exposed to a series of concentrations of this compound in water for 48 hours.[3][19] The number of immobilized daphnids is recorded at 24 and 48 hours.[3] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[19]

-

Endpoint: The EC50 value, which is the concentration that causes immobilization in 50% of the daphnids.[19]

Alga, Growth Inhibition Test - OECD 201

-

Test Organism: A unicellular green alga, such as Pseudokirchneriella subcapitata.[20]

-

Methodology: Exponentially growing algal cultures are exposed to various concentrations of this compound for 72 hours under constant light and temperature.[21][22] Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or fluorescence.[22]

-

Endpoint: The EC50 value, which is the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.[22]

Visualizations

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound acts by inhibiting the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[19][23] This leads to the accumulation of phytoene and a deficiency in carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[24] The subsequent degradation of chlorophyll results in the characteristic bleaching of susceptible plants.

Caption: Inhibition of Phytoene Desaturase by this compound.

Environmental Degradation Pathway of this compound in Soil

The primary degradation pathway of this compound in soil involves the transformation of the parent molecule into its acid and amide metabolites, followed by further degradation and eventual mineralization.

Caption: Aerobic soil degradation pathway of this compound.

Experimental Workflow: OECD 203 Fish Acute Toxicity Test

The following diagram illustrates the typical workflow for conducting an acute toxicity test with fish according to OECD Guideline 203.

Caption: Workflow for OECD 203 Fish Acute Toxicity Test.

Conclusion

This technical guide provides a comprehensive overview of the toxicological profile and environmental fate of this compound. The data indicates that while this compound has low acute toxicity to mammals, it is persistent in the soil and can be toxic to aquatic organisms, particularly algae. Its low mobility in soil suggests a low risk of groundwater contamination. Understanding these characteristics is essential for the safe and effective use of this herbicide and for the development of new crop protection agents with improved environmental and toxicological profiles. The provided experimental protocols and visual diagrams offer a deeper insight into the assessment and mechanisms of action of this compound, serving as a valuable resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 9. bayer.com [bayer.com]

- 10. This compound (Ref: AE 088657) [sitem.herts.ac.uk]

- 11. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. dtsc.ca.gov [dtsc.ca.gov]

- 13. A 90-Day Oral Toxicity Study of an Ethanolic Root Extract of Caesalpinia bonduc (L.) Roxb. in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 90 day repeated dose oral toxicity and reproductive/developmental toxicity of 3'-hydroxypterostilbene in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Three Commercial Formulations Containing Effective Microorganisms (EM) on this compound and Flurochloridone Degradation in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

- 18. eurofins.com.au [eurofins.com.au]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. eurofins.com.au [eurofins.com.au]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. shop.fera.co.uk [shop.fera.co.uk]

- 23. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Spectroscopic data and analysis of Diflufenican (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenican is a selective herbicide used for the control of broadleaf weeds in various crops.[1] Its chemical formula is C₁₉H₁₁F₅N₂O₂ and the IUPAC name is N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[2] The molecular weight of this compound is 394.3 g/mol . A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in agrochemical formulations and environmental samples. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with experimental protocols for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | Pyridine-H |

| 8.20 | d | 1H | Pyridine-H |

| 7.95 | m | 1H | Phenyl-H |

| 7.60 | m | 1H | Phenoxy-H |

| 7.50 | m | 1H | Phenoxy-H |

| 7.35 | m | 1H | Phenyl-H |

| 7.25 | m | 1H | Phenoxy-H |

| 7.15 | dd | 1H | Pyridine-H |

| 7.05 | m | 1H | Phenyl-H |

| 6.90 | m | 1H | Phenoxy-H |

Note: This is a representative ¹H NMR data table based on the structure of this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O (Amide) |

| 160.0 (dd) | C-F (Phenyl) |

| 157.5 (dd) | C-F (Phenyl) |

| 155.0 | C-O (Pyridine) |

| 152.0 | C-O (Phenoxy) |

| 141.0 | C (Pyridine) |

| 133.0 (d) | C-CF₃ (Phenoxy) |

| 131.0 | CH (Pyridine) |

| 130.0 | CH (Phenoxy) |

| 128.0 | CH (Phenyl) |

| 125.0 (q) | CF₃ |

| 123.0 | CH (Phenoxy) |

| 120.0 | C (Pyridine) |

| 118.0 | CH (Phenoxy) |

| 115.0 | CH (Phenoxy) |

| 112.0 (dd) | CH (Phenyl) |

| 105.0 (t) | CH (Phenyl) |

Note: This is a representative ¹³C NMR data table based on publicly available spectra and the structure of this compound.[2] Actual chemical shifts and multiplicities (d = doublet, t = triplet, q = quartet, dd = doublet of doublets) may vary.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (Amide) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1650 - 1680 | Strong | C=O Stretch (Amide) |

| 1580 - 1620 | Strong | C=C Stretch (Aromatic) |

| 1200 - 1300 | Strong | C-O Stretch (Ether) |

| 1100 - 1200 | Strong | C-F Stretch |

| 1000 - 1100 | Strong | C-N Stretch |

Note: This table represents typical IR absorption bands for the functional groups present in this compound.[3][4]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 394 | 100 | [M]⁺ (Molecular Ion) |

| 249 | 80 | [M - C₇H₄F₃O]⁺ |

| 145 | 60 | [C₇H₄F₃O]⁺ |

| 129 | 40 | [C₆H₃F₂N]⁺ |

| 127 | 50 | [C₆H₄F₂]⁺ |

Note: This is a representative mass fragmentation pattern for this compound under Electron Ionization (EI). The fragmentation pattern can vary with the ionization technique used.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.[5]

-

For ¹³C NMR, accurately weigh 50-100 mg of this compound.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[5][6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.[5]

-

Filter the solution if any particulate matter is present.[6]

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer) :

-

¹H NMR :

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR :

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to lower natural abundance).

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of solid this compound powder directly onto the ATR crystal.[4]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters :

-

Scan Range: 4000-400 cm⁻¹.[7]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (QuEChERS Method) :

-

This method is suitable for extracting pesticides from complex matrices like soil or food.[8][9]

-

Homogenize the sample (e.g., 10 g).

-

Add acetonitrile and appropriate salts (e.g., MgSO₄, NaCl) and shake vigorously.[8]

-

Centrifuge the sample to separate the layers.

-

Take an aliquot of the acetonitrile supernatant for cleanup.[8]

-

Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18) to remove interferences.

-

Centrifuge again and collect the supernatant for analysis.

-

-

LC-MS/MS Instrument Parameters (Example) :

-

Liquid Chromatography (LC) :

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) :

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[10][11]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

-

Precursor Ion (for MRM): m/z 395.1 [M+H]⁺.

-

Collision Energy: Optimized for the specific instrument and precursor ion to generate characteristic product ions.

-

-

-

Data Processing :

-

Identify the peak corresponding to this compound based on its retention time and specific mass transitions (in MRM mode).

-

For quantitative analysis, generate a calibration curve using standards of known concentrations.

-

Visualization of Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. amherst.edu [amherst.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. Experimental Design [web.mit.edu]

- 8. hpst.cz [hpst.cz]

- 9. Advanced Protocols for Residue Testing of Pesticides and Mycotoxins | Lab Manager [labmanager.com]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. agilent.com [agilent.com]

Molecular formula and IUPAC name for Diflufenican

An In-Depth Technical Guide to Diflufenican

Executive Summary

This compound is a selective herbicide belonging to the pyridinecarboxamide chemical class, primarily utilized for the control of a wide spectrum of broadleaf weeds and certain grasses in various agricultural settings.[1][2] Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for plant photosynthesis and protection against photo-oxidative damage.[2][3] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, synthesis, toxicological profile, and environmental fate. Detailed experimental protocols and visual diagrams of key processes are also presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity

-

IUPAC Name: N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide[3][4]

-

Synonyms: DFF, Diflufenicanil, N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)nicotinamide[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molar Mass | 394.301 g·mol⁻¹ | [3] |

| Appearance | White Powder/Crystalline Solid | [3][7] |

| Melting Point | 160 °C (320 °F; 433 K) | [3] |

| Boiling Point | 376 °C (709 °F; 649 K) | [3] |

| Density | 1.438 g/cm³ | [3] |

| Vapor Pressure | 0.07 mPa (30°C) | [3] |

| Water Solubility | Insoluble – 0.05 mg/L | [3] |

| Solubility in Acetone | 100 g/L | [3] |

| Solubility in Dichloromethane | 114.0 g/L | [7] |

| Solubility in Toluene | 35.7 g/L | [7] |

| log Kow | 4.2 | [7] |

Mechanism of Action

This compound functions as a carotenoid biosynthesis inhibitor.[7][8] Specifically, it targets and inhibits the enzyme phytoene desaturase (PDS), which is crucial for the synthesis of carotenoids.[9][10] Carotenoids protect chlorophyll from photo-oxidation.[9] By inhibiting this pathway, this compound leads to the accumulation of phytoene and the degradation of chlorophyll, resulting in bleaching and chlorotic spotting on the foliage of susceptible plants.[3][10] This disruption of photosynthesis ultimately leads to growth cessation and necrosis.[3]

Synthesis of this compound

This compound can be synthesized through various routes. One common method involves the condensation of 2-chloronicotinic acid with meta-trifluoromethylphenol, followed by reaction with thionyl chloride and subsequent condensation with 2,4-difluoroaniline.[7] Another approach reacts a 2-halogenated nicotinic acid with 3-trifluoromethyl phenol to form an ester, which then reacts with 2,4-difluoroaniline in the presence of a copper-based catalyst to yield this compound.[11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Exploring the Efficacy of this compound Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound 30% SC Herbicide: Precision Weed Control for Cereal Crops [smagrichem.com]

- 10. portlandpress.com [portlandpress.com]

- 11. CN114685365B - Synthesis method of this compound - Google Patents [patents.google.com]

Diflufenican CAS number and other chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide Diflufenican, focusing on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Core Chemical Identifiers

This compound is a selective herbicide used for the control of broadleaf weeds.[1] Its chemical identity is defined by several key identifiers, which are crucial for accurate documentation and research.

| Identifier | Value | Source(s) |

| CAS Number | 83164-34-4 | [1] |

| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | [1] |

| Chemical Formula | C₁₉H₁₁F₅N₂O₂ | [1] |

| Molecular Weight | 394.30 g/mol | [1] |

| PubChem CID | 91735 | [1] |

| SMILES | C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | [1] |

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its role as a potent inhibitor of the carotenoid biosynthesis pathway in plants.[1][2] Specifically, it targets and blocks the function of the enzyme phytoene desaturase (PDS) .[1][2]

PDS is a critical enzyme responsible for the desaturation of phytoene, a precursor molecule in the carotenoid pathway.[3][4][5] By inhibiting PDS, this compound causes the accumulation of phytoene and prevents the formation of downstream carotenoids, such as beta-carotene, lutein, and zeaxanthin.[3][4][5]

Carotenoids play a vital role in photoprotection by quenching reactive oxygen species generated during photosynthesis.[5] The absence of these protective pigments leads to photo-oxidative damage of chlorophyll and other cellular components, resulting in the characteristic bleaching or whitening of the treated plant tissues, followed by necrosis and death.[1][2]

Signaling Pathway: Carotenoid Biosynthesis

The following diagram illustrates the carotenoid biosynthesis pathway and highlights the point of inhibition by this compound.

Experimental Protocols

This section outlines key experimental methodologies for the study of this compound.

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the following steps:

-

Esterification: React 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) to form the corresponding ester.

-

Amidation: The resulting ester is then reacted with 2,4-difluoroaniline in a suitable solvent, often with a base such as sodium hydride, to yield this compound.[6]

-

Purification: The crude product is purified by recrystallization or column chromatography.[6]

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay is crucial for determining the inhibitory activity of compounds like this compound on its target enzyme.

-

Enzyme Preparation: Recombinant PDS can be expressed in and purified from E. coli or other suitable expression systems. Alternatively, PDS can be partially purified from plant tissues known to have high carotenoid biosynthesis activity, such as etiolated seedlings or chromoplasts from fruits and flowers.

-

Substrate Preparation: The substrate, phytoene, is typically incorporated into liposomes to ensure its solubility in the aqueous assay buffer.

-

Assay Reaction: The reaction mixture contains the PDS enzyme preparation, phytoene-containing liposomes, a suitable buffer (e.g., Tris-HCl with cofactors like FAD and NADP+), and the inhibitor (this compound) at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Product Extraction and Analysis: The reaction is stopped, and the carotenoids are extracted with an organic solvent (e.g., acetone or a mixture of chloroform and methanol). The amount of phytoene consumed or the amount of desaturated products (e.g., phytofluene, ζ-carotene) formed is quantified by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[7][8][9]

Analysis of Phytoene Accumulation in Planta

This experiment confirms the in vivo effect of this compound on the carotenoid biosynthesis pathway.

-

Plant Treatment: Treat susceptible plants or plant cell cultures with a known concentration of this compound. Include an untreated control group.

-

Sample Collection: Harvest plant tissue at various time points after treatment.

-

Pigment Extraction: Grind the plant tissue in a suitable solvent, such as acetone or methanol, to extract the pigments. Saponification with potassium hydroxide may be necessary to remove chlorophylls and other interfering lipids.[10][11]

-

Phytoene Quantification: Separate and quantify the extracted pigments using HPLC with a C30 reverse-phase column, which is particularly effective for separating carotenoid isomers.[12][13] Phytoene is detected by its characteristic UV absorbance spectrum.

Analytical Methods for this compound Residue Detection

Determining the presence and concentration of this compound in environmental samples like soil and water is essential for regulatory and environmental impact studies.

-

Extraction: this compound is typically extracted from soil samples using an organic solvent such as methanol or acetonitrile, often with the aid of sonication or shaking.[14][15]

-

Clean-up: The crude extract is purified using solid-phase extraction (SPE) with cartridges such as C18 or silica to remove interfering compounds.[14]

-

Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector for sensitive and selective quantification.[16][17][18] Gas chromatography (GC) with an electron capture detector (ECD) can also be used.[14]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of key experimental procedures related to this compound research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 12. prometheusprotocols.net [prometheusprotocols.net]

- 13. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Analytical methods for the determination of isoproturon and this compound residues in runoff and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of this compound's Residues in Wheat and Soil by UltraL High-Pressure Liquid Chromatographic and mass spectrometry conditions. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Diflufenican in Field Trials

Introduction

Diflufenican is a selective herbicide used for the control of a variety of broadleaf and certain grass weeds in agricultural settings.[1][2] It belongs to the pyridinecarboxamide chemical class and is classified as a Group 12 (formerly Group F) herbicide.[3][4] Its primary mode of action is the inhibition of the phytoene desaturase (PDS) enzyme, which is a critical component in the carotenoid biosynthesis pathway in plants.[5][6][7] This inhibition leads to the degradation of chlorophyll, resulting in characteristic bleaching or whitening of susceptible weed tissues, followed by necrosis and death.[7] this compound provides both contact and residual activity and can be applied pre-emergence or early post-emergence, depending on the crop and target weeds.[5][7][8]

These notes provide standardized protocols for researchers and scientists conducting field trials to evaluate the efficacy, crop safety, and environmental behavior of this compound.

Application Notes

Pre-Trial Considerations

-

Site Selection: Choose a field with a known history of the target weed species to ensure uniform weed pressure.[9] Conduct a thorough soil analysis to document soil type, pH, and organic matter content, as these factors can influence herbicide efficacy and persistence.[7][9]

-

Resistance Management: this compound's unique mode of action makes it a valuable tool for managing herbicide-resistant weed biotypes.[10] However, to prevent the development of resistance to Group 12 herbicides, it should be used in rotation or combination with herbicides having different modes of action as part of an integrated weed management (IWM) strategy.[3][4]

-

Crop Safety: Crop tolerance can be influenced by environmental conditions and crop health. Avoid applying this compound to crops that are under stress from factors such as disease, insect damage, nutrient deficiency, frost, or excessively dry or moist conditions.[8][11] Some transient crop yellowing or banding on leaves may occur after application, but this is typically temporary provided the crop is healthy.[11]

Environmental and Application Conditions

-

Weather: Do not apply if heavy rain is expected within four hours of application.[4][8] Avoid application when frosts are imminent or when daily temperatures are expected to exceed 20°C, as this can increase the risk of crop injury.[11]

-

Spray Drift: To minimize risk to non-target terrestrial and aquatic organisms, take all necessary precautions to avoid spray drift.[4][12] This includes using appropriate nozzles, maintaining the lowest possible boom height, and avoiding application during windy conditions.[3] The use of spray buffer zones is often required to protect sensitive habitats.[12]

Tank Mixing and Compatibility

-

Compatibility Test: If tank-mixing this compound with other pesticides or liquid fertilizers, a compatibility test (jar test) must be performed prior to mixing in the main spray tank.[3] Indications of physical incompatibility, such as precipitation or separation, usually appear within 5 to 15 minutes.[3]

-

Mixing Order: A standard mixing procedure should be followed to ensure proper dispersion. Fill the spray tank to 50% of the required water volume and begin agitation. Add this compound slowly and ensure it is completely dispersed before adding other tank-mix partners. Finally, add the remaining water.[3][4] Continuous agitation is required throughout the mixing and spraying process.[3]

-

Equipment: Ensure all sprayer screens, including in-line and nozzle screens, are 50-mesh or coarser to prevent blockages.[3]

Standard Field Trial Protocol

This protocol outlines a standard methodology for conducting field trials to assess the efficacy and crop selectivity of this compound.

Objective

To evaluate the biological effectiveness of this compound at various application rates for the control of target weeds and to assess its selectivity and safety on the test crop.

Site Selection and Preparation

-

Select a suitable site based on the criteria outlined in the Pre-Trial Considerations.

-

Prepare the seedbed according to standard agricultural practices for the specific crop being tested.[9]

Experimental Design

-

The trial should be established using a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[5][9][10][13]

-

Treatments should include an untreated (weedy) control, a weed-free control, and several rates of this compound. Standard commercial herbicides can be included for comparison.[9]

-

Plot sizes should be clearly defined and appropriate for the crop and application equipment. Examples from literature include 10 ft x 30 ft (approx. 3m x 9m) or 16.5 m² to 25 m².[5][9]

Treatment Application

-

Timing: Apply treatments at the specified crop and weed growth stage (e.g., pre-emergence, early post-emergence from the 2-leaf to 6-leaf stage).[8]

-

Equipment: Use a calibrated research plot sprayer, such as a CO₂-pressurized backpack sprayer, equipped with a boom and flat-fan nozzles (e.g., TeeJet AIXR 110015) to ensure uniform application.[5][9][13][14]

-

Calibration: Calibrate the sprayer to deliver a constant and specific spray volume. Common volumes in research trials range from 140 L/ha to 300 L/ha.[5][9][14]

-

Procedure: Apply the herbicide mixture according to the pre-defined treatment plan, ensuring no overlap between plots unless specified by the protocol.[3]

Data Collection and Assessment

-

Weed Control Efficacy: Conduct visual assessments of percent weed control at set intervals after application (e.g., 2, 4, and 8 weeks).[10][15] This is typically done on a scale of 0% (no effect) to 100% (complete weed death).

-

Crop Injury (Phytotoxicity): Visually assess crop injury at the same intervals as weed control ratings. Note any symptoms such as stunting, chlorosis, or necrosis on a scale of 0% (no injury) to 100% (crop death).[14]

-

Weed Density and Biomass: At a specified time point (e.g., 8 weeks after application), count the number of weeds per unit area (e.g., per m²) and collect the above-ground portions of weeds from a defined quadrat within each plot. Dry the biomass to a constant weight.[10][15]

-

Crop Yield: At crop maturity, harvest the crop from a designated area within each plot to determine the final yield.[5][15]

Statistical Analysis

-

All collected data (e.g., visual ratings, weed counts, biomass, yield) should be subjected to an Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.[9]

Data Presentation

Quantitative data from field trials should be summarized for clear comparison.

Table 1: Example Application Rates of this compound in Field Trials

| Crop | Application Timing | Rate (g ai/ha) | Target Weed/Purpose | Source |

|---|---|---|---|---|

| Winter Wheat | Pre-emergence | 90 - 180 | Mayweed chamomile | [5] |

| Corn | Pre-emergence | 150 | Multiple Herbicide-Resistant (MHR) Waterhemp | [10] |

| Soybean | Pre-emergence | 180 | MHR Waterhemp | [15] |

| Rotational Crops | Pre-plant (Carryover Study) | 7.5 - 120 | Assess crop sensitivity | [13][14] |

| Lupins | Post-emergence (2-6 leaf stage) | 100 - 200 | Various broadleaf weeds |[4][8] |

Table 2: Example Application Parameters for this compound Field Trials

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Spray Volume | 140 | L/ha | [13][14] |

| Spray Volume | 15 | Gallons/acre (approx. 140 L/ha) | [5] |

| Spray Volume | 300 | L/ha | [9] |

| Spray Volume | 70 - 100 (recommended) | L/ha | [4] |

| Application Equipment | CO₂-pressurized backpack sprayer | - | [5][13][14] |

| Nozzle Type | Flat-fan (e.g., AIXR 110015, 11002VS) | - |[5][13][14] |

Table 3: Efficacy of this compound on MHR Waterhemp in Corn (% Control)

| Weeks After Application | This compound (150 g ai/ha) | Isoxaflutole + Atrazine | S-metolachlor/mesotrione/bicyclopyrone/atrazine | Source |

|---|---|---|---|---|

| 2 | 64% | 98% | 100% | [10] |

| 4 | 79% | 98% | 100% | [10] |

| 8 | 73% | 97% | 99% |[10] |

Visualizations

Caption: Standard workflow for a this compound herbicide field trial.

References

- 1. Exploring the Efficacy of this compound Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]

- 2. This compound (Ref: AE 088657) [sitem.herts.ac.uk]

- 3. docs.publicnow.com [docs.publicnow.com]

- 4. 4farmers.com.au [4farmers.com.au]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. mdpi.com [mdpi.com]

- 8. genfarm.com.au [genfarm.com.au]

- 9. benchchem.com [benchchem.com]

- 10. Biologically effective dose of this compound applied preemergence for the control of multiple herbicide–resistant waterhemp in corn | Weed Technology | Cambridge Core [cambridge.org]

- 11. austcrop.com.au [austcrop.com.au]

- 12. Proposed Registration Decision PRD2023-07, this compound, SC500, SC600, and SC617 - Canada.ca [canada.ca]

- 13. frontiersin.org [frontiersin.org]

- 14. Frontiers | Crop response to simulated this compound carryover and sprayer contamination with a this compound premixture [frontiersin.org]

- 15. researchgate.net [researchgate.net]